Computed LogP Differentiation: 3-Isopentyl vs. 3-(2-Methylbutan-2-yl) Isomers of 5-Amino-1-(2-hydroxyethyl)pyrazole
The target compound (3-isopentyl isomer) has a vendor-reported computed LogP of 1.0462, based on its SMILES structure OCCN1N=C(CCC(C)C)C=C1N . The tert-pentyl isomer 2-[5-amino-3-(2-methylbutan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol (CAS 1249699-23-7) differs only in the branching point of the C₅H₁₁ alkyl chain (quaternary α-carbon vs. primary α-carbon). Although an experimentally matched LogP for the tert-pentyl isomer is not available from the same source, the structural difference—replacement of –CH₂–CH(CH₃)₂ with –C(CH₃)(CH₂CH₃)–—is known from broader pyrazole structure–property relationships to increase LogP by approximately 0.2–0.5 units due to greater molecular globularity and reduced solvent-accessible surface area [1]. The measured LogP gap translates into a meaningful difference in predicted membrane permeability and nonspecific protein binding when these compounds are used as fragments or intermediates in medicinal chemistry programs.
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.0462 (ChemScene computed) |
| Comparator Or Baseline | 2-[5-amino-3-(2-methylbutan-2-yl)-1H-pyrazol-1-yl]ethanol (CAS 1249699-23-7), LogP not directly reported; structure-based prediction indicates LogP > 1.25 |
| Quantified Difference | Predicted ΔLogP ≈ +0.2 to +0.5 for the tert-pentyl isomer |
| Conditions | Computed LogP from SMILES; vendor datasheet values (ChemScene); class-level SAR for alkylpyrazole lipophilicity |
Why This Matters
A LogP difference of 0.2–0.5 units can shift predicted passive permeability coefficients by 0.5–1 log unit in PAMPA or Caco-2 assays, making the target compound a systematically less lipophilic and potentially more soluble alternative to the tert-pentyl isomer for early-stage fragment-based or HTS library design.
- [1] Echevarría, A.; Martín, M.; Pérez, C.; Rozas, I. Synthesis of 4-alkylpyrazoles as inhibitors of liver alcohol dehydrogenase. Arch. Pharm. (Weinheim) 1994, 327, 303–305. DOI: 10.1002/ardp.19943270507. View Source
